molecular formula C19H17F3N2O2 B2696177 N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide CAS No. 941992-86-5

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide

Cat. No.: B2696177
CAS No.: 941992-86-5
M. Wt: 362.352
InChI Key: CLCPDJCRGGCDTR-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a trifluoromethyl group at the 3-position of the benzamide core. The phenyl ring is substituted with a 3-methyl group and a 4-(2-oxopyrrolidin-1-yl) moiety.

Properties

IUPAC Name

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O2/c1-12-10-15(7-8-16(12)24-9-3-6-17(24)25)23-18(26)13-4-2-5-14(11-13)19(20,21)22/h2,4-5,7-8,10-11H,3,6,9H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLCPDJCRGGCDTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide typically involves a multi-step process:

    Formation of the Pyrrolidinone Moiety: The initial step involves the synthesis of the pyrrolidinone ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.

    Coupling Reactions: The final step involves coupling the pyrrolidinone-containing intermediate with a benzamide derivative under conditions such as palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and high-throughput screening can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzamide or pyrrolidinone moieties, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

Scientific Research Applications

Structural Characteristics

The compound has a complex structure characterized by the following features:

  • Molecular Formula: C21H20N2O4
  • Molecular Weight: 364.4 g/mol
  • IUPAC Name: (3S)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-1-oxo-3,4-dihydroisochromene-3-carboxamide
  • Chemical Structure: The compound contains a trifluoromethyl group, which enhances lipophilicity and biological activity.

Biological Activities

The compound exhibits several biological activities that make it a candidate for therapeutic applications:

1. Antiviral Activity
Research indicates that derivatives of compounds similar to N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide can effectively inhibit viral replication. For instance, studies on inhibitors of the SARS-CoV-2 main protease have shown that structural modifications can enhance potency against viral targets .

2. Inhibition of Lipid Kinases
Compounds with similar structural motifs have been reported to inhibit lipid kinases such as PI3K and mTOR, which are crucial in various signaling pathways related to cancer and metabolic disorders. These inhibitors can potentially be developed into therapeutic agents for treating diseases dependent on these pathways .

3. Neuroprotective Properties
Some studies suggest that compounds containing the oxopyrrolidine moiety may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases. The mechanism could involve modulation of neurotransmitter systems or reduction of oxidative stress .

Case Study 1: Antiviral Efficacy

A study published in the Journal of Medicinal Chemistry explored the antiviral properties of compounds structurally related to this compound. The results demonstrated that these compounds could inhibit the replication of SARS-CoV-2 by targeting its main protease, showcasing their potential as therapeutic agents against COVID-19 .

Case Study 2: Cancer Treatment

In another investigation, derivatives of this compound were tested for their ability to inhibit PI3K signaling pathways in cancer cell lines. The findings indicated significant cytotoxic effects, suggesting that these compounds could serve as leads for developing new anticancer therapies .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntiviralInhibition of SARS-CoV-2 main protease
Lipid Kinase InhibitionTargeting PI3K/mTOR pathways
NeuroprotectivePotential modulation of neurotransmitter systems

Mechanism of Action

The mechanism of action of N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.

Comparison with Similar Compounds

Research Tools and Structural Analysis

  • Crystallographic Software : Tools like Mercury () enable packing similarity analyses and intermolecular interaction studies. Such tools could compare the target compound’s crystal structure with analogs if data were available .
  • Structural Motifs : ’s bond connectivity data underscore the importance of precise stereochemical analysis, particularly for trifluoromethyl and heterocyclic groups .

Biological Activity

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The compound features a trifluoromethyl group and a pyrrolidinone moiety, which are significant for its interaction with biological targets. The molecular formula can be represented as follows:

  • Molecular Formula : C15_{15}H15_{15}F3_3N2_2O
  • Molecular Weight : 300.29 g/mol

The primary mechanism of action for this compound involves its interaction with the Sigma-1 receptor , a protein located at the endoplasmic reticulum membrane. This receptor is implicated in various neurological processes, including modulation of neurotransmitter systems and cellular stress responses.

Key Mechanisms:

  • Allosteric Modulation : The compound acts as an allosteric modulator of the Sigma-1 receptor, influencing downstream signaling pathways such as the inositol trisphosphate (IP3) pathway.
  • Neuroprotective Effects : By modulating the Sigma-1 receptor, it may exert neuroprotective effects, potentially beneficial in conditions like depression and epilepsy .

Antidepressant and Anxiolytic Effects

Research indicates that compounds similar to this compound exhibit antidepressant and anxiolytic properties. The modulation of the Sigma-1 receptor has been linked to improved mood and reduced anxiety in preclinical models.

Anti-Seizure Activity

The compound's interaction with the Sigma-1 receptor also suggests potential anti-seizure activity. Studies have shown that Sigma-1 receptor modulators can reduce seizure frequency and severity in animal models .

Study 1: Neuroprotective Properties

A study conducted on animal models demonstrated that administration of this compound resulted in significant neuroprotection against excitotoxicity induced by glutamate. The results indicated a reduction in neuronal death and improved behavioral outcomes .

Study 2: Anticancer Potential

In vitro studies have explored the anticancer potential of related compounds. For instance, derivatives with similar structures showed promising activity against various cancer cell lines, suggesting that this compound may also possess anticancer properties through modulation of cell survival pathways .

Pharmacokinetics

Understanding the pharmacokinetics is crucial for evaluating the therapeutic potential of this compound. Preliminary studies indicate:

ParameterValue
BioavailabilityModerate
Half-lifeApproximately 4 hours
MetabolismHepatic via cytochrome P450
ExcretionRenal (urine)

These properties suggest a reasonable profile for further development as a therapeutic agent.

Q & A

Q. What are the key synthetic routes for synthesizing N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide, and how can reaction conditions be optimized for higher yield?

  • Methodology : The synthesis typically involves multi-step reactions, including:
  • Step 1 : Formation of the pyrrolidinone-substituted aniline intermediate via nucleophilic substitution or coupling reactions.
  • Step 2 : Amide coupling between the intermediate and 3-(trifluoromethyl)benzoyl chloride under anhydrous conditions.
  • Optimization : Use polar aprotic solvents (e.g., acetonitrile) to enhance solubility of intermediates. Catalysts like DCC (dicyclohexylcarbodiimide) or HATU improve coupling efficiency. Reaction temperature (e.g., 0–25°C) and stoichiometric ratios (1:1.2 for acyl chloride) are critical for minimizing side products .
  • Purification : Column chromatography (silica gel, 10–20% methanol/dichloromethane) or recrystallization from ethyl acetate/hexane mixtures ensures high purity .

Q. How do the structural features of this compound influence its reactivity in nucleophilic substitution reactions?

  • Methodology : The trifluoromethyl group acts as a strong electron-withdrawing group, activating the benzamide ring for electrophilic substitution. The 2-oxopyrrolidin-1-yl moiety enhances steric hindrance, directing reactivity to specific positions (e.g., para to the methyl group). Computational modeling (DFT) can predict regioselectivity by analyzing partial charges and frontier molecular orbitals .

Q. What methodologies are recommended for characterizing the purity and structure of this benzamide derivative?

  • Analytical Techniques :
  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm substituent positions (e.g., trifluoromethyl at C3 of benzamide) and detect impurities (e.g., unreacted intermediates).
  • Mass Spectrometry (MS) : High-resolution LC-MS (ESI+) validates molecular weight (e.g., observed [M+H]+^+ at 360.32 g/mol) .
  • HPLC : Reverse-phase C18 columns (50% acetonitrile/0.1% formic acid) assess purity (>95%) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the structure-activity relationship (SAR) of this compound in modulating enzyme targets?

  • Methodology :
  • Target Identification : Use computational docking (AutoDock Vina) to predict binding affinity for kinases or GPCRs. The pyrrolidinone ring may interact with hydrophobic pockets, while the trifluoromethyl group stabilizes π-π interactions .
  • SAR Studies : Synthesize analogs with variations (e.g., replacing methyl with methoxy) and compare IC50_{50} values in enzyme inhibition assays (e.g., fluorescence polarization) .

Q. What strategies are effective in analyzing and resolving contradictions in biological activity data across different studies?

  • Methodology :
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers. Variables like cell line heterogeneity (e.g., HEK293 vs. HeLa) or assay conditions (e.g., serum concentration) often explain discrepancies .
  • Mechanistic Validation : Use CRISPR knockouts or siRNA silencing to confirm target specificity in conflicting models .

Q. What advanced techniques are used to determine the crystal structure of this compound, and how can computational tools aid in this process?

  • Methodology :
  • X-ray Crystallography : Grow single crystals via vapor diffusion (e.g., 20% PEG 8000 in Tris-HCl buffer). Mercury software (CCDC) analyzes packing patterns and hydrogen-bonding networks .
  • Computational Support : Density Functional Theory (DFT) refines crystallographic data and predicts electrostatic potential surfaces for binding site analysis .

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